Diethyl sulfate

Descripción general

Descripción

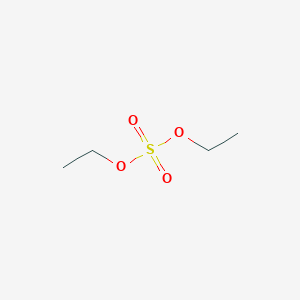

Diethyl sulfate is an organosulfur compound with the chemical formula (C₂H₅)₂SO₄. It is a colorless, oily liquid with a faint peppermint odor. This compound is toxic, combustible, and likely carcinogenic. This compound is primarily used as an ethylating agent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl sulfate cannot be efficiently prepared using the same method as dimethyl sulfate due to excessive oxidation of the ethyl groups when reacting oleum with diethyl ether. Instead, it is synthesized in two steps starting from chlorosulfuric acid:

- Chlorosulfuric acid reacts with ethanol to form ethyl sulfate and hydrochloric acid:

ClSO3H+C2H5OH→C2H5OSO3H+HCl

- The resulting ethyl sulfate is then heated with sodium sulfate, leading to a redistribution reaction:

2C2H5OSO3H+Na2SO4→(C2H5O)2SO2+2NaHSO4

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring proper handling and safety measures due to its toxic and carcinogenic nature .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Diethyl sulfate undergoes hydrolysis in aqueous environments, with reaction rates influenced by temperature and pH.

Key Findings:

-

Neutral Hydrolysis: At 25°C, hydrolysis occurs slowly (0.05%/hour), forming monoethyl sulfate and ethanol . Complete hydrolysis yields sulfuric acid and ethanol .

-

Acid/Base-Catalyzed Hydrolysis:

Hydrolysis Half-Lives:

| Condition | Half-Life | Products | Source |

|---|---|---|---|

| Neutral water (25°C) | 1.7–1.9 hours | Monoethyl sulfate, ethanol | |

| Alkaline solution | <1 hour | Ethanol, sulfate salts |

Alkylation Reactions

This compound is a potent alkylating agent, transferring ethyl groups to nucleophiles like amines, alcohols, and DNA.

Mechanisms and Applications:

-

Ethylation of Nucleophiles:

-

DNA Alkylation:

Example Reactions:

| Substrate | Product | Conditions |

|---|---|---|

| Methanol | Ethyl methyl ether | 60°C, acidic |

| Ammonia | Ethylammonium sulfate | Room temp |

| DNA (in vivo) | N7-ethylguanine adduct | Physiological |

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes exothermically.

Products and Hazards:

-

Primary products include diethyl ether , ethylene , and sulfur oxides (SOₓ) .

-

Combustion in fire releases highly toxic sulfur trioxide (SO₃) and ethylene oxide .

Decomposition Pathway:

Reactivity with Metals

Moisture-containing this compound reacts with metals, posing explosion risks.

Critical Observations:

-

Reacts with iron or aluminum in humid conditions, producing hydrogen gas and sulfuric acid :

-

Documented incidents include container explosions due to hydrogen buildup .

Reaction with Strong Bases

This compound reacts violently with strong bases, such as hydroxides.

Example:

This reaction is utilized industrially to neutralize waste streams containing this compound .

Aplicaciones Científicas De Investigación

Major Applications

-

Organic Synthesis

- Ethylating Agent : DES is widely used to introduce ethyl groups into organic molecules. This application is crucial in the synthesis of various pharmaceuticals and agrochemicals.

- Dye Manufacturing : It serves as an intermediate in the production of dyes and pigments, enhancing color properties and stability in textiles and inks .

-

Pharmaceutical Industry

- DES is utilized in synthesizing active pharmaceutical ingredients (APIs). Its ability to modify molecular structures makes it valuable for developing new drugs .

- Case Study : In research by Tollefson et al., DES was employed to synthesize novel compounds that showed promising biological activities .

- Chemical Manufacturing

- Laboratory Reagent

Health and Safety Considerations

While this compound has significant industrial applications, it poses health risks due to its carcinogenic potential. Studies have shown that it can cause DNA damage and mutations in various organisms, leading to concerns about occupational exposure . Therefore, stringent safety measures must be implemented when handling this compound.

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Ethylating agent | Key in drug development and chemical synthesis |

| Pharmaceutical Industry | Synthesis of APIs | Important for creating new therapeutic agents |

| Chemical Manufacturing | Production of quaternary ammonium salts | Used as surfactants and disinfectants |

| Textile Industry | Finishing agent | Enhances fabric durability |

| Laboratory Reagent | Various synthetic protocols | Preferred for mild reaction conditions |

Table 2: Case Studies Involving this compound

Mecanismo De Acción

Diethyl sulfate acts as an alkylating agent, introducing ethyl groups into various molecules. This process involves the transfer of an ethyl group from this compound to a nucleophile, forming a new carbon-oxygen or carbon-nitrogen bond. The mechanism typically involves the formation of a highly reactive ethyl cation intermediate, which then reacts with the nucleophile. This alkylation can disrupt normal cellular processes, leading to mutagenic and carcinogenic effects .

Comparación Con Compuestos Similares

Dimethyl sulfate: Another alkylating agent with similar properties but uses methyl groups instead of ethyl groups.

Diethyl sulfite: A related compound with a different oxidation state of sulfur.

Comparison:

Dimethyl sulfate vs. Diethyl sulfate: Both compounds are used as alkylating agents, but dimethyl sulfate is more volatile and has a lower boiling point. This compound, on the other hand, is less volatile and has a higher boiling point, making it suitable for different reaction conditions.

This compound vs. Diethyl sulfite: this compound is a stronger alkylating agent compared to diethyl sulfite, which is less reactive and used in different chemical processes.

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications, despite its hazardous nature.

Actividad Biológica

Diethyl sulfate (DES), a potent alkylating agent, is primarily used in organic synthesis and as a methylating agent in various chemical processes. However, its biological activity raises significant concerns regarding its carcinogenicity and genotoxicity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an organosulfur compound with the formula . It acts as a strong electrophile, capable of alkylating nucleophilic sites on DNA, proteins, and other biomolecules. The mechanism involves the ethylation of nucleophilic centers, particularly the nitrogen atoms in DNA bases, leading to mutations and potential cellular transformation.

Carcinogenicity

This compound has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies. The following table summarizes key findings from various studies regarding its carcinogenic effects:

| Study Type | Organism/Model | Exposure Route | Findings |

|---|---|---|---|

| Druckrey et al. (1970) | Rats | Oral | Low incidences of squamous cell carcinomas in forestomach |

| IARC (1992) | Mice | Subcutaneous | Increased incidence of tumors at injection site |

| NTP (2000) | Various animals | Multiple routes | Evidence of carcinogenicity through various exposure methods |

Case Studies

- Occupational Exposure : A case-control study among petrochemical workers suggested an association between this compound exposure and increased risk for brain tumors, with an odds ratio of 2.1 for glioma cases compared to controls .

- Reproductive Toxicity : In a study involving C3H/R1 × 101/R1 F1 mice, this compound administration around mating significantly increased resorption rates and midgestational deaths, indicating potential reproductive toxicity .

Genotoxicity

This compound exhibits strong genotoxic properties across various test systems. It has been shown to induce:

- Chromosomal Aberrations : In cultured human lymphocytes and rodent models.

- DNA Damage : Including single-strand breaks and alkali-labile sites in mammalian cells.

- Mutations : Specific locus mutations in mouse germ-line cells were observed with predominant N7-ethylguanine adducts formed in response to exposure .

The following table summarizes the genotoxic effects of this compound across different studies:

| Test System | Effect Observed |

|---|---|

| Human lymphocytes | Induced micronuclei and chromosomal aberrations |

| Mice | Induced DNA damage and mutations |

| Drosophila melanogaster | Induced autosomal recessive lethal mutations |

Biodegradation and Environmental Impact

Despite its toxicity, this compound biodegrades significantly in environmental conditions. A study indicated that 89% of this compound could biodegrade within 28 days under specific conditions . This suggests that while this compound poses risks to human health, its environmental persistence may be limited.

Q & A

Basic Research Questions

Q. What are the optimal laboratory protocols for synthesizing and handling diethyl sulfate to minimize health risks?

this compound is a potent alkylating agent with significant health hazards, including carcinogenicity (Group 2A, IARC) . To mitigate risks:

- Use closed-system reactors during synthesis to avoid inhalation or dermal exposure.

- Employ neutralization protocols (e.g., cold water hydrolysis followed by sodium bicarbonate treatment) to safely degrade residual this compound .

- Prioritize personal protective equipment (PPE) , including nitrile gloves, chemical-resistant aprons, and fume hoods, as it hydrolyzes slowly in cold water but rapidly in warm conditions .

Q. How can researchers accurately quantify this compound decomposition products in experimental settings?

this compound decomposes into ethyl hydrogen sulfate and ethanol under heat or aqueous conditions . Methodological approaches include:

- Gas chromatography-mass spectrometry (GC-MS) for volatile decomposition products.

- Ion chromatography to detect sulfate ions generated during hydrolysis.

- Calibrate instruments using synthetic standards to account for matrix effects in complex reaction mixtures .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Solubility : Immiscible in water but soluble in polar organic solvents (e.g., ethanol, ether), influencing solvent selection for reactions .

- Reactivity : Reacts with hydroxyl radicals in the atmosphere, necessitating inert storage conditions (e.g., nitrogen-purged containers) .

- Stability : Decomposes at temperatures >100°C; monitor reaction temperatures to avoid unintended byproducts .

Advanced Research Questions

Q. How can conflicting epidemiological and animal data on this compound carcinogenicity be reconciled?

Human studies lack direct exposure measurements, while animal data show clear carcinogenicity (e.g., nasal tumors in rodents) . To address contradictions:

- Design controlled exposure studies using biomarkers (e.g., DNA adducts like O⁶-ethylguanine) to link dose-response relationships in human cell lines .

- Apply computational toxicology models (e.g., QSAR) to predict organ-specific carcinogenic potential based on alkylation patterns .

- Conduct systematic reviews to assess confounding factors in epidemiological studies, such as co-exposure to sulfuric acid mists .

Q. What methodologies best differentiate genotoxic vs. non-genotoxic carcinogenic mechanisms of this compound?

- In vitro assays : Use Ames tests with S. typhimurium strains (TA1535) to detect base-pair mutations and comet assays for DNA strand breaks .

- In vivo models : Compare tumor incidence in wild-type vs. DNA repair-deficient mice to isolate genotoxicity-driven carcinogenesis .

- Omics integration : Combine transcriptomic data (e.g., p53 activation) with epigenetic profiling (methylation patterns) to identify non-genotoxic pathways .

Q. How can researchers model environmental fate and transport of this compound for risk assessment?

- Atmospheric modeling : Use OH radical reaction rate constants (k~2.5×10⁻¹¹ cm³/molecule·s) to estimate atmospheric lifetime (<1 day) .

- Aquatic toxicity studies : Measure LC50 in Daphnia magna to assess acute aquatic hazards, noting hydrolysis products (e.g., ethanol) may confound results .

- Soil adsorption experiments : Apply Freundlich isotherms to quantify this compound binding to organic matter, critical for groundwater contamination risk .

Q. What analytical techniques are most effective for detecting trace this compound in complex biological matrices?

- Derivatization-GC/MS : Convert this compound to volatile derivatives (e.g., ethyl esters) for enhanced detection limits (sub-ppb) .

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products in serum or tissue samples .

- Validate methods using isotope dilution (e.g., deuterated this compound) to correct for matrix interference .

Q. How should researchers design studies to resolve discrepancies in regulatory classifications of this compound?

- Meta-analysis : Pool data from IARC, EPA, and ECHA evaluations to identify gaps (e.g., inadequate human exposure data ).

- Dose-response modeling : Use benchmark dose (BMD) approaches to refine cancer potency estimates for risk assessment .

- Stakeholder collaboration : Engage toxicologists, chemists, and regulators to harmonize classification criteria across agencies .

Q. Methodological Considerations for Interdisciplinary Research

Q. How can toxicology and synthetic chemistry workflows be integrated to study this compound’s dual role as a reagent and toxin?

- Develop green chemistry alternatives (e.g., ionic liquids) to replace this compound in alkylation reactions while maintaining efficiency .

- Implement real-time toxicity screening during synthesis optimization using microfluidic systems coupled with cytotoxicity assays .

Q. What statistical approaches are optimal for analyzing contradictory datasets in this compound research?

- Apply Bayesian meta-regression to quantify uncertainty in epidemiological vs. animal data .

- Use sensitivity analysis to identify critical variables (e.g., exposure duration, purity of test compounds) affecting study outcomes .

Propiedades

IUPAC Name |

diethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENRZWYUOJLTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S, Array | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024045 | |

| Record name | Ethyl sulfate (Et2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl sulfate appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104 °C (219 °F) [Aldrich MSDS]., Liquid, Colorless liquid with an odor of peppermint; darkens with age; [Merck Index] Colorless oily liquid; [MSDSonline], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

409 °F at 760 mmHg (USCG, 1999), 209.5 °C with decomposition | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (USCG, 1999), 104 °C, 220 °F (CLOSED CUP), 104 °C c.c. | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in alcohol and ether., In water, 7,000 mg/l @ 20 °C, Solubility in water: reaction | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1803 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.172 g/cu cm @ 25 °C, Relative density (water = 1): 1.2 | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.31 (Air= 1), Relative vapor density (air = 1): 5.3 | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.21 [mmHg], Vapor pressure: 1 mm Hg @ 47 °C, 0.212 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20 | |

| Record name | Diethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, oily liquid ... darkens with age | |

CAS No. |

64-67-5 | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl sulfate (Et2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0FO4VFA7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12 °F (USCG, 1999), -25 °C | |

| Record name | DIETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.